N-[[5-(3-chloro-4-methylphenyl)furan-2-yl]methyl]-2H-tetrazol-5-amine
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Overview
Description
N-[[5-(3-chloro-4-methylphenyl)furan-2-yl]methyl]-2H-tetrazol-5-amine is a heterocyclic compound that contains a tetrazole ring. This compound is known for its potential applications in various fields, including medicinal chemistry and materials science. The presence of the tetrazole ring imparts unique chemical properties to the compound, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[5-(3-chloro-4-methylphenyl)furan-2-yl]methyl]-2H-tetrazol-5-amine typically involves the reaction of 5-(3-chloro-4-methylphenyl)-2-furylmethanol with sodium azide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The resulting product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification methods, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[[5-(3-chloro-4-methylphenyl)furan-2-yl]methyl]-2H-tetrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted tetrazole derivatives.
Scientific Research Applications
N-[[5-(3-chloro-4-methylphenyl)furan-2-yl]methyl]-2H-tetrazol-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-[[5-(3-chloro-4-methylphenyl)furan-2-yl]methyl]-2H-tetrazol-5-amine involves its interaction with specific molecular targets. The tetrazole ring can interact with enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- 3-Amino-N-(4-benzylphenyl)-5-chloro-1H-indazole-1-carboxamide
Uniqueness
N-[[5-(3-chloro-4-methylphenyl)furan-2-yl]methyl]-2H-tetrazol-5-amine is unique due to the presence of both the tetrazole and furan rings, which impart distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable subject for research and development.
Properties
Molecular Formula |
C13H12ClN5O |
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Molecular Weight |
289.72g/mol |
IUPAC Name |
N-[[5-(3-chloro-4-methylphenyl)furan-2-yl]methyl]-2H-tetrazol-5-amine |
InChI |
InChI=1S/C13H12ClN5O/c1-8-2-3-9(6-11(8)14)12-5-4-10(20-12)7-15-13-16-18-19-17-13/h2-6H,7H2,1H3,(H2,15,16,17,18,19) |
InChI Key |
ACJVNDHTNVUHFW-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C2=CC=C(O2)CNC3=NNN=N3)Cl |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=C(O2)CNC3=NNN=N3)Cl |
Origin of Product |
United States |
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